3-(4-(Trifluoromethoxy)phenoxy)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
3-[4-(trifluoromethoxy)phenoxy]azetidine |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-3-1-7(2-4-8)15-9-5-14-6-9/h1-4,9,14H,5-6H2 |
InChI Key |
IOWKZCKISZKBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 4 Trifluoromethoxy Phenoxy Azetidine and Its Derivatives
Retrosynthetic Dissection of the 3-(4-(Trifluoromethoxy)phenoxy)azetidine Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, two primary disconnections are most logical.
The most evident disconnection is at the ether linkage (C-O bond), which simplifies the molecule into two key synthons: a 3-hydroxyazetidine equivalent and 4-(trifluoromethoxy)phenol (B149201). amazonaws.com This approach is synthetically viable as it corresponds to well-established etherification reactions. The 3-hydroxyazetidine precursor would typically require an N-protecting group (e.g., Boc, Cbz, or diphenylmethyl) to prevent side reactions during the etherification step.
A second level of disconnection focuses on the azetidine (B1206935) ring itself. The C-N bonds of the azetidine can be disconnected through various strategies, corresponding to intramolecular cyclization reactions. This breaks the ring down into an acyclic precursor, such as a 1,3-dihalopropane derivative and an amine, or a γ-amino alcohol. These approaches form the basis for the diverse synthetic routes to the azetidine core discussed in the following section.
| Disconnection Strategy | Key Bond Cleaved | Resulting Precursors/Synthons | Corresponding Forward Reaction |
| Ether Disconnection | Aryl Ether C-O | 3-Hydroxyazetidine (N-protected), 4-(Trifluoromethoxy)phenol | Etherification (e.g., Williamson, Mitsunobu) |
| C-N Ring Disconnection | C-N bonds (x2) | 1,3-dihalopropane, Ammonia/amine | Intramolecular Nucleophilic Substitution |
| C-C and C-N Disconnection | C-C and C-N | Imine, Alkene/Ketene (B1206846) | [2+2] Cycloaddition |
Diverse Synthetic Routes to the Azetidine Core
The construction of the strained four-membered azetidine ring is a significant challenge in synthetic chemistry. Several methodologies have been developed to address this, ranging from cycloadditions to intramolecular ring-closing reactions and ring transformations.
[2+2] Cycloaddition reactions are powerful methods for forming four-membered rings in a single step. The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, offers a direct route to the azetidine skeleton. rsc.org Recent advancements have enabled this reaction using visible light and a photocatalyst, providing a milder and more general protocol. chemrxiv.org This approach allows for the construction of highly functionalized azetidines with good diastereoselectivity. chemrxiv.org
Another prominent method is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene and an imine to produce a β-lactam (azetidin-2-one). mdpi.com These β-lactams can then be reduced to the corresponding azetidines. The reaction often proceeds through a zwitterionic intermediate, followed by electrocyclization to form the four-membered ring. mdpi.com This method is highly versatile, with ketenes often generated in situ from acyl chlorides. mdpi.com
| Cycloaddition Method | Reactants | Product | Key Features |
| Aza Paternò–Büchi | Imine + Alkene | Azetidine | Photochemical or photocatalytic; forms C-C and C-N bonds. rsc.org |
| Staudinger Synthesis | Ketene + Imine | β-Lactam | Versatile; ketenes often generated in situ. mdpi.com |
Intramolecular cyclization of suitably functionalized acyclic precursors is a common and effective strategy for azetidine synthesis. A notable example is the intramolecular aminolysis of epoxides. The ring-opening of an epoxide by a tethered amine nucleophile can lead to the formation of a 3-hydroxyazetidine. nih.govfrontiersin.org This reaction's regioselectivity can be a challenge, as both 4-exo-tet (leading to azetidine) and 5-endo-tet (leading to pyrrolidine) cyclizations are possible. However, the use of Lewis acid catalysts, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), has been shown to effectively promote the desired C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.govfrontiersin.orgresearchgate.net
Other ring-closing strategies include the cyclization of γ-amino alcohols or their derivatives (e.g., γ-haloamines). For instance, various 1,3-disubstituted azetidines can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org
Ring transformation provides an alternative pathway to azetidines from other readily available heterocyclic systems. One-carbon ring expansion of aziridines has emerged as a powerful strategy. acs.orgresearchgate.netacs.org This can be achieved through the formation of an aziridinium (B1262131) ylide followed by a nih.govnih.gov-Stevens rearrangement. acs.orgnih.gov Biocatalytic approaches using engineered "carbene transferase" enzymes have demonstrated high enantioselectivity in this transformation. acs.orgnih.gov Another method involves the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines, resulting in a formal [3+1] ring expansion to yield highly substituted azetidines with excellent stereoselectivity. nih.gov
Furthermore, as mentioned previously, β-lactams synthesized via [2+2] cycloadditions can serve as precursors to azetidines. The reduction of the β-lactam carbonyl group is a common method for accessing the fully saturated azetidine ring. magtech.com.cn
| Transformation Strategy | Starting Heterocycle | Key Intermediate/Reaction | Resulting Heterocycle |
| Ring Expansion | Aziridine | Aziridinium ylide / nih.govnih.gov-Stevens Rearrangement | Azetidine acs.org |
| Ring Expansion | Methylene Aziridine | Rhodium-bound carbene / [3+1] Annulation | Methylene Azetidine organic-chemistry.orgnih.gov |
| Reduction | β-Lactam (Azetidin-2-one) | Carbonyl Reduction (e.g., with LiAlH₄, BH₃) | Azetidine magtech.com.cn |
Introduction of the Phenoxy Moiety in this compound
Once the 3-hydroxyazetidine core is synthesized, the final key step is the introduction of the 4-(trifluoromethoxy)phenoxy group. This is typically accomplished through an etherification reaction.
The Williamson ether synthesis is a classic and widely used method for this transformation. It involves the reaction of an alkoxide with an alkyl halide. In this context, the N-protected 3-hydroxyazetidine is first deprotonated with a suitable base to form the corresponding alkoxide, which then displaces a leaving group on an aromatic substrate. However, due to the low reactivity of aryl halides in nucleophilic substitution, the more common approach involves reacting the sodium or potassium salt of 4-(trifluoromethoxy)phenol with an N-protected 3-azetidinyl derivative bearing a good leaving group, such as a tosylate, mesylate, or halide. google.com
A more direct and often milder alternative is the Mitsunobu reaction. This reaction allows for the direct coupling of an alcohol (N-protected 3-hydroxyazetidine) with a phenolic compound (4-(trifluoromethoxy)phenol) in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). chemicalbook.com This method is particularly useful for temperature-sensitive substrates and often proceeds with high yields. A typical procedure involves the reaction of N-Boc-3-hydroxyazetidine with 4-(trifluoromethoxy)phenol under Mitsunobu conditions, followed by deprotection of the Boc group to yield the final product. chemicalbook.com
Nucleophilic Aromatic Substitution Approaches
The formation of the aryl ether bond in this compound is commonly achieved via a nucleophilic aromatic substitution (SNAr) type reaction. This approach typically involves the coupling of an azetidine-based nucleophile with an appropriately activated aromatic electrophile. The most direct pathway involves the reaction of a protected 3-hydroxyazetidine with 4-fluorobenzotrifluoride (B1346882) under basic conditions. The electron-withdrawing nature of the trifluoromethoxy group activates the aromatic ring, making it susceptible to nucleophilic attack.
Alternatively, and more commonly for forming aryl ethers, the roles are reversed. A protected 3-azetidinol derivative is converted into a better nucleophile (an alkoxide) by a base, which then displaces a leaving group (such as a halide) on the aromatic ring. A well-established method for synthesizing 3-phenoxy-azetidines involves the reaction of 1-(diphenylmethyl)-3-mesyloxy-azetidine with a corresponding phenol (B47542) in the presence of a base. google.com This strategy avoids the high temperatures often required for SNAr reactions with aryl fluorides.
The classical SNAr mechanism proceeds through a two-step addition-elimination process involving a resonance-stabilized Meisenheimer intermediate. nih.gov However, recent studies have shown that some SNAr reactions may proceed through a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single step, particularly when strong activating groups are not present. nih.gov
Key parameters for a successful synthesis using this approach include the choice of protecting group for the azetidine nitrogen, the base, the solvent, and the reaction temperature. Common protecting groups like benzhydryl (diphenylmethyl) or Boc (tert-butyloxycarbonyl) are used to prevent side reactions involving the azetidine nitrogen.
Table 1: Reaction Parameters for Nucleophilic Substitution in Azetidine Synthesis
| Parameter | Options | Rationale/Considerations |
| Azetidine Precursor | N-Protected 3-hydroxyazetidine, N-Protected 3-(methylsulfonyloxy)azetidine | The hydroxyl group is a poor leaving group; conversion to a mesylate or tosylate enhances reactivity. |
| Aromatic Precursor | 4-(Trifluoromethoxy)phenol, 1-Fluoro-4-(trifluoromethoxy)benzene | Phenol is used with an azetidine bearing a leaving group. The fluoro-aromatic is used with 3-hydroxyazetidine. |
| Base | NaH, K2CO3, Triethylamine | Strong bases like NaH are used to deprotonate the phenol or alcohol. Weaker bases can be used as acid scavengers. google.com |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. |
| Protecting Group | Benzhydryl (Bh), Boc | Must be stable to reaction conditions and readily removable in a subsequent step. google.com |
Methods for Incorporating the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is a crucial pharmacophore that enhances metabolic stability, lipophilicity, and bioavailability. nih.govresearchgate.net Its introduction into aromatic systems is a significant challenge in synthetic chemistry due to the instability of the trifluoromethoxide anion. nih.govresearchgate.net Methodologies can be broadly categorized as direct or precursor-based.
Direct trifluoromethoxylation involves the introduction of the intact -OCF3 group onto an aromatic ring. These modern methods can be classified by the nature of the trifluoromethoxylating agent.
Electrophilic Trifluoromethoxylation : This strategy utilizes reagents that deliver an electrophilic "CF3O+" equivalent to a nucleophilic substrate, such as a phenol. Hypervalent iodine(III) reagents, like those developed by Togni and Umemoto, have enabled the direct conversion of phenols into aryl trifluoromethyl ethers. nih.govmdpi.com For instance, Umemoto's O-(trifluoromethyl)dibenzofuranium salts can trifluoromethylate phenols in the presence of a base at very low temperatures (-90 to -100 °C). nih.govmdpi.com
Radical Trifluoromethoxylation : Visible-light photoredox catalysis has emerged as a powerful tool for generating the trifluoromethoxy radical (•OCF3) under mild conditions. mdpi.comnih.gov This reactive species can then engage in C-H functionalization of aromatic substrates, offering a pathway for late-stage trifluoromethoxylation. nih.gov However, these reactions can sometimes suffer from a lack of regioselectivity, yielding multiple isomeric products. nih.gov
Nucleophilic Trifluoromethoxylation : These methods employ a nucleophilic "-OCF3" source to react with an electrophilic aromatic partner. Reagents like silver or cesium trifluoromethoxide (AgOCF3 or CsOCF3) are used, often in copper-mediated reactions with aryl halides. researchgate.netmdpi.com Ritter and coworkers developed a silver-mediated cross-coupling of aryl stannanes and aryl boronic acids with a trifluoromethoxide source, demonstrating its utility in complex molecule synthesis. nih.gov The primary challenge remains the thermal instability of the trifluoromethoxide anion, which can decompose to fluorophosgene and fluoride (B91410). researchgate.netnih.gov
Table 2: Comparison of Direct Trifluoromethoxylation Methods
| Method | Reagent Type | Typical Substrate | Key Features |
| Electrophilic | Hypervalent Iodine (Togni/Umemoto Reagents) nih.govmdpi.com | Phenols, Nucleophilic Arenes | Direct conversion of OH to OCF3; requires highly specialized and often thermally unstable reagents. mdpi.com |
| Radical | Photoredox Catalysts + OCF3 Source nih.gov | (Hetero)arenes | Enables C-H functionalization under mild conditions; can lead to regioisomeric mixtures. nih.gov |
| Nucleophilic | AgOCF3, CsOCF3 researchgate.netmdpi.com | Aryl Halides, Boronic Acids, Stannanes | Effective for cross-coupling reactions; hampered by the instability of the OCF3 anion. nih.govresearchgate.net |
Precursor-based methods involve the synthesis of the trifluoromethoxy group on the aromatic ring from other functional groups through a multi-step sequence. These are often more classical, robust, and scalable approaches.
From Aryl Trichloromethyl Ethers (Yagupolskii Method) : The first synthesis of aryl trifluoromethyl ethers involved the chlorination of electron-deficient anisoles (methoxyarenes) with reagents like PCl5 and chlorine gas at high temperatures (~200 °C) to form an aryl trichloromethyl ether. nih.gov This intermediate is then subjected to a halogen exchange (HALEX) reaction using fluorinating agents like antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5) or anhydrous HF to yield the final aryl trifluoromethyl ether. nih.govmdpi.com
From Aryl Dithiocarbonates (Hiyama's Protocol) : This strategy involves an oxidative desulfurization-fluorination reaction. A phenol is first converted to an aryl dithiocarbonate (xanthogenate). nih.gov Subsequent treatment with a fluoride source, such as hydrogen fluoride-pyridine, and an oxidant like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS) yields the trifluoromethoxylated arene. nih.gov
From Aryl Fluoroformates : Phenols can be treated with fluorophosgene to generate intermediate aryl fluoroformates. nih.gov These precursors are then converted to the target trifluoromethyl ethers using reagents like sulfur tetrafluoride (SF4) at high temperatures (160 °C). nih.gov
Stereoselective Synthesis of Enantiopure this compound Isomers
The synthesis of enantiopure isomers of the target compound requires the introduction of chirality at the C3 position of the azetidine ring. This can be accomplished through several strategies, primarily involving the use of chiral starting materials or the resolution of racemic mixtures.
A key strategy is to begin with an enantiomerically pure 3-hydroxyazetidine precursor. The synthesis of such precursors can be challenging. One approach involves the asymmetric synthesis of N-protected azetidin-3-ones, followed by stereoselective reduction of the ketone to afford the chiral alcohol. Gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.). nih.gov The resulting chiral ketone can then be reduced to the corresponding chiral 3-hydroxyazetidine, which serves as a precursor for the subsequent etherification step.
Another approach is the enzymatic resolution of a racemic mixture of a suitable azetidine intermediate, such as N-protected-3-hydroxyazetidine or a derivative thereof. This method leverages the high stereoselectivity of enzymes to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.
Finally, resolution of the racemic final product or a late-stage intermediate via diastereomeric salt formation with a chiral acid or base is a classical but effective method. This involves reacting the racemic azetidine with a single enantiomer of a chiral resolving agent to form diastereomeric salts, which can often be separated by fractional crystallization due to their different physical properties.
Table 3: Strategies for Stereoselective Synthesis
| Strategy | Description | Advantages | Disadvantages |
| Chiral Pool Synthesis | Use of enantiopure starting materials, such as chiral amino acids, to construct the azetidine ring. nih.gov | Access to high enantiopurity. | Limited by the availability and scope of starting materials. |
| Asymmetric Catalysis | Stereoselective construction of the azetidine ring or a key precursor (e.g., azetidin-3-one) using a chiral catalyst. nih.gov | High efficiency and enantioselectivity. | Catalyst development can be complex and expensive. |
| Enzymatic Resolution | Separation of a racemic intermediate (e.g., N-Boc-3-hydroxyazetidine) using a stereoselective enzyme. | High selectivity under mild conditions. | Maximum theoretical yield is 50% for one enantiomer. |
| Diastereomeric Salt Resolution | Separation of a racemic amine with a chiral acid to form separable diastereomeric salts. | Well-established, classical technique. | Can be labor-intensive; requires suitable crystalline salts. |
Process Optimization and Scalable Synthesis Techniques
Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful process optimization to ensure safety, cost-effectiveness, and efficiency.
Key considerations for scalability include:
Reagent Selection and Cost : Many specialized fluorinating reagents, particularly those for direct trifluoromethoxylation, are expensive and potentially hazardous, limiting their use in large-scale synthesis. nih.gov Precursor-based methods, while multi-step, often use cheaper, more readily available bulk chemicals like SbF3 and PCl5, making them more amenable to scale-up. mdpi.com
Reaction Conditions : Optimization focuses on maximizing yield and minimizing reaction times and side product formation. google.com This involves fine-tuning parameters such as temperature, pressure, catalyst loading, and solvent choice. For instance, moving from strong, hazardous bases like NaH to weaker, safer inorganic bases like K2CO3 can significantly improve the process safety profile.
Purification : Chromatographic purification is generally not feasible for large-scale production. Developing scalable purification methods such as crystallization, distillation, or extraction is critical. For the final product, which is often an amine, purification can be achieved by forming a salt (e.g., hydrochloride), crystallizing it, and then liberating the free base.
Safety and Environmental Impact : The use of toxic and corrosive reagents like HF, SF4, or highly reactive organometallics necessitates specialized equipment and handling procedures. nih.gov Process optimization should aim to replace these with safer alternatives where possible and to minimize solvent waste by using solvent recycling or moving towards solvent-free conditions.
A patent for a related process highlights overcoming deficiencies like poor yield and side-product formation as key to developing a viable synthetic route. google.com The development of efficient and scalable methods for related fluorinated heterocycles has demonstrated that classical chlorination/fluorination techniques can be successfully implemented on a large scale. mdpi.com
Table 4: Key Parameters for Process Optimization and Scale-Up
| Parameter | Laboratory Scale Focus | Large-Scale Focus | Example Optimization |
| Reagents | Novelty, high reactivity | Cost, availability, safety | Replacing a Togni reagent with a precursor-based method using bulk chemicals. nih.gov |
| Purification | Flash chromatography | Crystallization, distillation | Developing a crystallization procedure for the hydrochloride salt of the final product. |
| Throughput | Yield of a single batch | Space-time yield ( kg/L/day ) | Optimizing catalyst loading and temperature to reduce reaction time from 24h to 8h. |
| Safety | Standard laboratory precautions | Process hazard analysis (PHA), engineering controls | Substituting a flammable solvent like ether with a higher flash-point solvent like 2-MeTHF. |
| Waste | Disposed as chemical waste | Waste stream reduction, solvent recycling | Implementing a solvent recovery system via distillation. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 4 Trifluoromethoxy Phenoxy Azetidine Analogs
Systematic Modification of the Azetidine (B1206935) Ring
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key feature of this compound class. mdpi.com Its inherent ring strain and three-dimensional structure provide a unique scaffold for medicinal chemistry. Modifications to this ring, both at the nitrogen atom and the carbon atoms, have been shown to significantly influence biological activity and physicochemical properties.
N-Substituent Effects on Biological Activity and Modulatory Properties
The nitrogen atom of the azetidine ring offers a prime location for substitution, allowing for the modulation of properties such as polarity, basicity, and steric bulk. The nature of the substituent at the N-1 position can profoundly impact a compound's interaction with biological targets.
Research on various azetidine-containing compounds has demonstrated that N-substitution is a critical determinant of biological activity. For instance, in a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the introduction of different groups on the nitrogen atom led to notable variations in their antiviral and antibiotic-enhancing properties. nih.gov While not the exact scaffold of interest, this highlights the principle that modifying the N-substituent is a valid strategy for tuning bioactivity.
The introduction of bulky or lipophilic groups can enhance binding to hydrophobic pockets within a target protein. Conversely, incorporating polar or hydrogen-bond donor/acceptor groups can facilitate interactions with more polar regions of a binding site. The table below conceptualizes how different N-substituents might influence the properties of a hypothetical series of 3-(4-(trifluoromethoxy)phenoxy)azetidine analogs, based on general medicinal chemistry principles.
Table 1: Hypothetical Influence of N-Substituents on the Properties of this compound Analogs
| N-Substituent | Potential Impact on Biological Activity | Potential Impact on Modulatory Properties |
|---|---|---|
| Hydrogen (unsubstituted) | Baseline activity, potential for hydrogen bonding. | High polarity, potential for lower cell permeability. |
| Methyl | Increased lipophilicity, potential for improved metabolic stability. | May alter binding conformation. |
| Benzyl | Significant increase in steric bulk and lipophilicity, potential for pi-stacking interactions. | Can significantly alter solubility and pharmacokinetic profile. |
| Acetyl | Introduction of a hydrogen bond acceptor, reduced basicity of the nitrogen. | May improve selectivity or reduce off-target effects related to basicity. |
This table is illustrative and based on general principles of medicinal chemistry.
Substitution Patterns on C-2, C-3, and C-4 of the Azetidine Ring
Substitution on the carbon atoms of the azetidine ring (C-2, C-3, and C-4) introduces stereochemical complexity and can directly influence the orientation of other key pharmacophoric elements. The stereochemistry of these substituents is often crucial for biological activity.
For example, studies on azetidine-2,3-dicarboxylic acids have shown that the stereoisomers exhibit distinct affinities and potencies at NMDA receptors, with the L-trans isomer showing the highest affinity. nih.govemory.edu This underscores the importance of stereocontrol in the synthesis and evaluation of substituted azetidines.
Exploration of the Phenoxy Moiety Derivatives in this compound
The phenoxy moiety serves as a critical linker and a point of interaction with the biological target. Its connection to the azetidine ring and the substituents on the aromatic ring are key areas for SAR exploration.
Positional Isomerism of Phenoxy Attachment to Azetidine
The point of attachment of the phenoxy group to the azetidine ring is a fundamental structural parameter. While the parent compound is a 3-phenoxy derivative, analogs with the phenoxy group at the 2-position would present a significantly different three-dimensional arrangement of the substituent groups. This change in geometry would likely have a profound impact on biological activity by altering the way the molecule fits into a binding site.
Aromatic Substituent Effects on Bioactivity (excluding physicochemical properties)
The substitution pattern on the phenyl ring of the phenoxy group is a well-established strategy for fine-tuning electronic and steric properties to enhance biological activity. The nature and position of these substituents can influence interactions such as hydrogen bonding, halogen bonding, and hydrophobic interactions.
For instance, in a series of 1,2,5-oxadiazoles, the antiplasmodial activity was found to be strongly dependent on the substitution pattern of a 4-phenyl moiety. mdpi.com This principle is broadly applicable in medicinal chemistry. For analogs of this compound, replacing or adding substituents to the phenyl ring could lead to improved target engagement.
The table below illustrates potential modifications to the aromatic ring and their hypothetical effects on bioactivity.
Table 2: Hypothetical Aromatic Substituent Effects on the Bioactivity of 3-Phenoxyazetidine Analogs
| Aromatic Substituent | Position | Potential Impact on Bioactivity |
|---|---|---|
| Chloro | 4-position | May engage in halogen bonding, alters electronics. |
| Methyl | 4-position | Increases lipophilicity, may fit into a hydrophobic pocket. |
| Methoxy (B1213986) | 4-position | Can act as a hydrogen bond acceptor. |
| Cyano | 4-position | Strong electron-withdrawing group, potential polar interaction. |
This table is illustrative and based on general principles of medicinal chemistry.
Investigating the Role of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is a unique substituent with distinct properties that are increasingly utilized in drug design. mdpi.comresearchgate.net It is a strong electron-withdrawing group and is highly lipophilic. Its presence can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity. mdpi.com
To investigate its role, one could synthesize analogs where the trifluoromethoxy group is replaced by other substituents with varying electronic and steric properties, such as those listed in the table below. Comparing the biological activities of these analogs would provide insight into the specific contributions of the trifluoromethoxy group.
Table 3: Investigating the Role of the Trifluoromethoxy Group via Bioisosteric Replacement
| Bioisosteric Replacement for -OCF3 | Key Property Comparison | Rationale for Investigation |
|---|---|---|
| Methoxy (-OCH3) | Less lipophilic, electron-donating. | To assess the importance of the electron-withdrawing nature and lipophilicity of -OCF3. |
| Trifluoromethyl (-CF3) | Lipophilic, strongly electron-withdrawing, but lacks the oxygen linker. | To determine the significance of the ether oxygen atom. |
| Chloro (-Cl) | Electron-withdrawing, similar size. | To explore if a halogen atom can mimic the electronic and steric effects. |
This table is illustrative and based on general principles of medicinal chemistry.
Impact of Trifluoromethoxy Substitution on Molecular Recognition
The trifluoromethoxy (-OCF₃) group, a key feature of the title compound, significantly influences its molecular recognition by biological targets. This substituent is known to profoundly affect the physicochemical properties of a molecule, which in turn dictates its interaction with receptors and enzymes.
Key properties imparted by the trifluoromethoxy group include:
High Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents used in drug design. This increased lipophilicity can enhance a molecule's ability to cross biological membranes and can lead to stronger binding in hydrophobic pockets of a target protein. nih.gov
Metabolic Stability : Compared to a methoxy (-OCH₃) group, the trifluoromethoxy group is significantly more resistant to metabolic breakdown, particularly oxidative metabolism. nih.gov This is due to the strong carbon-fluorine bonds.
Electron-Withdrawing Nature : The high electronegativity of the fluorine atoms makes the -OCF₃ group a strong electron-withdrawing substituent. This alters the electronic properties of the attached phenyl ring, which can influence hydrogen bonding and electrostatic interactions with biological targets. researchgate.net
Conformational Effects : The trifluoromethoxy group can influence the preferred conformation of the molecule, which can be critical for optimal binding to a specific target.
The presence of the trifluoromethoxy group in this compound is therefore likely to enhance its binding affinity to its biological target through favorable hydrophobic interactions and modulate its electronic profile for optimal molecular recognition.
Comparison with Other Halogenated Phenoxy Analogs (e.g., Trifluoromethyl)
To understand the unique contribution of the trifluoromethoxy group, it is useful to compare it with other halogenated analogs, particularly the trifluoromethyl (-CF₃) group. While both are fluorinated substituents, they confer distinct properties to the parent molecule.
| Property | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) | Other Halogens (e.g., -Cl, -Br) |
| Lipophilicity (Hansch π value) | +1.04 | +0.88 | +0.71 (Cl), +0.86 (Br) |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing | Electron-withdrawing |
| Metabolic Stability | High | High | Moderate to High |
| Steric Size | Larger than -CF₃ | Smaller than -OCF₃ | Similar to or smaller than -CF₃ |
| Hydrogen Bond Acceptor | The oxygen atom can act as a weak hydrogen bond acceptor. | Does not act as a hydrogen bond acceptor. | Can act as weak hydrogen bond acceptors. |
Data compiled from various sources in medicinal chemistry literature.
Studies comparing analogs with -OCF₃ and -CF₃ groups have shown that the trifluoromethoxy group generally imparts greater lipophilicity. nih.gov In a study on indole (B1671886) inhibitors of the AAA ATPase p97, the trifluoromethoxy-analogue was found to be biochemically a better match for the trifluoromethyl-substituted lead structure than a pentafluorosulfanyl-analogue, though it was less active than the corresponding nitro- and methyl-substituted compounds. nih.gov This highlights that while physicochemical properties can be predicted, the ultimate biological activity is dependent on the specific interactions within the target's binding site. The steric bulk of the trifluoromethyl group can sometimes be detrimental to potency, suggesting that the size and geometry of the substituent are critical factors. researchgate.net
The choice between a trifluoromethoxy and a trifluoromethyl group can therefore be used to fine-tune a molecule's properties. The slightly larger size and potential for hydrogen bond acceptance of the -OCF₃ group, in addition to its greater lipophilicity, can lead to different binding modes and potencies compared to the -CF₃ group.
Conformational Analysis and its Correlation with Biological Recognition
The three-dimensional shape of a molecule, or its conformation, is critical for its interaction with a biological target. For this compound, the key conformational features include the puckering of the azetidine ring and the rotational freedom around the ether linkage.
Furthermore, the torsional angle between the azetidine ring and the phenyl ring is a key determinant of the molecule's conformation. Computational studies on related C-nucleoside analogues have suggested that a specific range of this torsional angle is required for biological activity, and that more constrained (less flexible) compounds tend to be more active. nih.gov This principle can be extrapolated to suggest that analogs of this compound that are pre-organized into the bioactive conformation may exhibit higher potency.
Computational Approaches to SAR/SPR Elucidation (e.g., QSAR, 3D-QSAR)
Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. rutgers.edudrugdesign.org These methods are invaluable for understanding the SAR of analogs of this compound and for designing new, more potent molecules.
QSAR : In a traditional QSAR study, various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) of a series of analogs would be calculated and correlated with their measured biological activity using statistical methods. This can lead to a mathematical equation that can be used to predict the activity of new, unsynthesized analogs.
3D-QSAR : 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the three-dimensional properties of the molecules. mdpi.com In a 3D-QSAR study of this compound analogs, the molecules would be aligned, and their steric and electrostatic fields would be calculated. These fields are then correlated with biological activity to generate a 3D map that shows which regions around the molecule are favorable or unfavorable for activity. For example, a 3D-QSAR model might indicate that a bulky, electropositive group is favored in a certain region, guiding the design of new analogs.
While specific QSAR or 3D-QSAR studies on this compound are not publicly available, numerous studies on other classes of biologically active molecules have successfully used these approaches to elucidate SAR and guide lead optimization. nih.govnih.gov For a series of 3-(phenoxy)azetidine analogs, a 3D-QSAR study could provide valuable insights into the structural requirements for optimal biological activity.
Preclinical Pharmacological Data for this compound Not Available in Public Domain
Following a comprehensive review of scientific literature, patent databases, and chemical registries, it has been determined that there is no publicly available preclinical pharmacological data for the chemical compound this compound. This compound is consistently cited as a chemical intermediate, a building block used in the synthesis of more complex molecules, rather than a final product intended for therapeutic use.
As a synthetic intermediate, it is not typically subjected to the extensive pharmacological evaluation outlined in the requested article structure. The focus of preclinical studies, including in vitro and in vivo testing, is on the final compounds developed from such intermediates.
Our search for specific data on this compound across various research platforms did not yield any information regarding:
High-Throughput Screening (HTS) or Hit Validation: No records of this compound being included in large-scale screening campaigns to identify biological activity were found.
Receptor Binding and Ligand Affinity Assays: There is no published data detailing the binding affinity of this compound to any specific biological targets.
Enzyme Inhibition and Activation Studies: Information on the effects of this compound on enzyme activity is not available.
Cell-Based Functional Assays: No studies describing the functional effects of this compound in cellular models were identified.
Phenotypic Screening: The compound does not appear in literature related to phenotypic screening for desired biological effects in relevant systems.
In Vivo Efficacy Assessment: No animal model studies evaluating the efficacy of this compound have been published.
While the azetidine ring is a recognized structural motif in medicinally active compounds, and the trifluoromethoxy-phenoxy group is present in various researched molecules, the specific combination in this compound appears to be exclusively documented in the context of chemical synthesis. Therefore, the creation of a detailed and scientifically accurate article on its pharmacological evaluation is not possible at this time.
Preclinical Assessment of this compound Remains Undisclosed in Publicly Available Research
Despite a comprehensive search of scientific literature and patent databases, detailed preclinical pharmacological and pharmacokinetic data for the specific chemical compound this compound is not publicly available. Therefore, the requested in-depth article outlining its preclinical evaluation cannot be generated at this time.
The inquiry for a detailed analysis of this particular azetidine derivative, structured around its use in preclinical animal models, efficacy studies, and its pharmacokinetic profile, yielded no specific results. The information necessary to populate the requested sections on its pharmacological and pharmacokinetic properties does not appear in accessible scientific publications, clinical trial registries, or patent filings.
The azetidine scaffold is a recognized structural motif in medicinal chemistry, valued for its ability to introduce three-dimensional complexity into drug candidates, which can lead to improved pharmacological properties. Similarly, the trifluoromethoxy and phenoxy groups are frequently utilized in drug design to modulate factors such as metabolic stability and target binding affinity. However, the specific combination of these features in this compound has not been the subject of published preclinical research.
Consequently, crucial details regarding the following aspects of its preclinical profile remain unknown:
Pharmacological Evaluation (Preclinical Studies): There is no information on the selection and justification of animal models for studying this compound, nor are there any published efficacy studies in neurological, metabolic, anti-infective, or other disease models. Furthermore, no data on pharmacodynamic biomarkers, such as target engagement or pathway modulation, could be located.
Preclinical Pharmacokinetic (PK) Characterization: Information regarding the absorption and distribution of this compound in experimental animals is not available. Likewise, there are no public data on its metabolic stability, metabolite identification, or its pathways of excretion in preclinical species.
Without access to proprietary research from a pharmaceutical or academic institution where this compound may be under investigation, a scientifically accurate and detailed article as per the requested outline cannot be constructed. The absence of public data prevents any meaningful discussion of its preclinical attributes.
Pharmacological Evaluation of 3 4 Trifluoromethoxy Phenoxy Azetidine Preclinical Studies
Preclinical Pharmacokinetic (PK) Characterization
Oral Bioavailability and Plasma Exposure (Preclinical)
Comprehensive searches for preclinical pharmacokinetic data on 3-(4-(trifluoromethoxy)phenoxy)azetidine did not yield specific information regarding its oral bioavailability and plasma exposure in animal models. Data from in vivo studies detailing key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%) for this specific compound are not publicly available in the reviewed scientific literature.
Therefore, a quantitative analysis and a data table summarizing these pharmacokinetic parameters for this compound cannot be provided at this time.
Preclinical Pharmacodynamic (PD) Studies and PK/PD Correlations
Information regarding the preclinical pharmacodynamic effects of this compound and its pharmacokinetic/pharmacodynamic (PK/PD) correlations is not available in the public domain. The relationship between drug concentration and pharmacological response is a cornerstone of drug development, helping to connect pharmacokinetic profiles to efficacy and understand the mechanism of action. nih.gov
Relationship Between Exposure and Efficacy in Animal Models
There are no published preclinical studies that define a quantitative relationship between the in vivo exposure of this compound and its efficacy in animal models of disease. Establishing an exposure-response relationship is critical for optimizing dosing regimens and predicting clinical outcomes. fda.govnih.gov Such analyses correlate pharmacokinetic metrics, like AUC or Cmax, with measures of a drug's therapeutic effect. researchgate.net Without specific studies on this compound, it is not possible to detail the plasma concentrations required to achieve a desired level of efficacy.
Time-Course of Target Engagement and Biological Response
Detailed information on the time-course of target engagement and the subsequent biological response following the administration of this compound is currently unavailable. PK/PD analysis is essential for understanding the temporal relationship between drug concentration at the site of action and the resulting physiological effect. nih.gov This involves characterizing the onset, duration, and offset of the pharmacological response in relation to the drug's concentration-time profile. nih.gov Due to the absence of specific preclinical data for this compound, a description of these dynamic processes cannot be formulated.
Mechanistic Elucidation of 3 4 Trifluoromethoxy Phenoxy Azetidine S Biological Action
Identification and Validation of Molecular Targets
Currently, there are no studies that have identified or validated any specific molecular targets for 3-(4-(Trifluoromethoxy)phenoxy)azetidine. The initial step in elucidating a compound's mechanism of action involves target identification, often through techniques such as affinity chromatography, genetic screening, or computational modeling. These studies have not been reported for this particular azetidine (B1206935) derivative.
Characterization of Binding Interactions (e.g., orthosteric, allosteric)
Without an identified molecular target, the characterization of binding interactions is not possible. Understanding whether a compound binds at the primary (orthosteric) site or a secondary (allosteric) site on a target protein is crucial for explaining its functional effects. This level of detail is contingent on the initial identification and validation of a biological target.
Elucidation of Downstream Signaling Pathways
The modulation of downstream signaling pathways is a direct consequence of a compound's interaction with its molecular target. As the upstream target of this compound is unknown, any effects on intracellular signaling cascades have yet to be investigated.
Cellular and Subcellular Mechanisms of Action
Research into the cellular and subcellular effects of this compound has not been published. Such studies would typically involve cell-based assays to observe the compound's impact on cellular processes like proliferation, apoptosis, or differentiation, and microscopy to determine its localization within the cell.
Proteomic and Transcriptomic Profiling for Pathway Discovery
Large-scale analysis of protein (proteomics) and gene expression (transcriptomics) changes in response to treatment with a compound can provide unbiased insights into its mechanism of action and affected biological pathways. To date, no such profiling studies for this compound have been made publicly available.
Computational and Theoretical Chemistry Applications for 3 4 Trifluoromethoxy Phenoxy Azetidine
Molecular Modeling and Docking Simulations for Target Interactions
Molecular modeling and docking simulations are powerful tools to predict how a ligand, such as 3-(4-(Trifluoromethoxy)phenoxy)azetidine, might bind to a biological target, typically a protein receptor. rjptonline.orgrjptonline.org This process involves generating a three-dimensional model of the compound and fitting it into the active site of a target protein. The goal is to identify the most stable binding pose and estimate the binding affinity. vistas.ac.in
For this compound, this process would begin with the generation of a low-energy 3D conformation of the molecule. The azetidine (B1206935) ring has a certain degree of pucker, and the dihedral angles of the phenoxy linker would be explored to find the most stable arrangement. Subsequently, a target protein would be selected based on the therapeutic area of interest. For instance, azetidine derivatives have been explored as inhibitors of various enzymes. proquest.com
A docking algorithm would then be used to place the ligand into the binding site of the protein. The algorithm samples a vast number of possible orientations and conformations of the ligand within the active site, and a scoring function is used to rank these poses. The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. For example, the nitrogen atom of the azetidine ring could act as a hydrogen bond acceptor, while the trifluoromethoxy-substituted phenyl ring could engage in hydrophobic and aromatic interactions.
Illustrative Docking Simulation Results for this compound against a Hypothetical Kinase Target:
| Docking Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | LYS78 | Hydrogen Bond with Azetidine N |
| 1 | VAL85 | Hydrophobic Interaction with Phenyl Ring | |
| 1 | LEU130 | Hydrophobic Interaction with Phenoxy Linker | |
| 2 | -8.2 | GLU95 | Hydrogen Bond with Azetidine N-H |
| 2 | PHE145 | π-π Stacking with Phenyl Ring | |
| 3 | -7.9 | ASP160 | Ionic Interaction with Protonated Azetidine |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Complexes
Molecular dynamics (MD) simulations provide a more dynamic and detailed view of a molecule's behavior over time, taking into account the motion of atoms and the surrounding solvent. researchgate.net For this compound, MD simulations can be used for conformational analysis to understand its flexibility in an aqueous environment. This would involve simulating the molecule in a box of water molecules and observing how its conformation changes over nanoseconds or even microseconds.
When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose. nih.gov The simulation would track the movements of both the ligand and the protein, providing insights into how they adapt to each other. A stable binding pose would be characterized by the ligand remaining in the active site with minimal fluctuations. The results can also highlight the role of water molecules in mediating interactions between the ligand and the protein.
Furthermore, MD simulations can be used to calculate binding free energies with greater accuracy than docking scoring functions, using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). researchgate.net These calculations can help to refine the ranking of potential drug candidates.
Illustrative Molecular Dynamics Simulation Parameters for this compound-Protein Complex:
| Parameter | Value |
| Simulation Software | GROMACS |
| Force Field | AMBER |
| Water Model | TIP3P |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule with high accuracy. ripublication.com For this compound, these calculations can provide valuable information about its geometry, charge distribution, and reactivity. Methods like Density Functional Theory (DFT) are commonly employed for this purpose. acs.org
These calculations can be used to optimize the molecule's geometry and to calculate properties such as the distribution of electron density, which can be visualized as an electrostatic potential map. This map would indicate the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interactions with other molecules. The trifluoromethoxy group, being strongly electron-withdrawing, would significantly influence the electronic properties of the phenyl ring.
Quantum chemical calculations can also determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive.
Illustrative Quantum Chemical Calculation Results for this compound:
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.1 Debye |
Note: The data in this table is hypothetical and for illustrative purposes only.
Virtual Screening for Analog Discovery and Lead Optimization
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This approach is much faster and more cost-effective than traditional high-throughput screening. If this compound were identified as a hit compound, virtual screening could be employed to discover analogs with improved properties.
This would involve searching a virtual library, which could contain millions of compounds, for molecules that are structurally similar to the initial hit or that have complementary shapes and chemical features to the target's active site. youtube.com The screening process typically uses a hierarchical approach, starting with rapid filtering based on simple properties and progressing to more computationally intensive methods like molecular docking for the most promising candidates.
The results of a virtual screening campaign would be a smaller, more manageable set of compounds for experimental testing. This process can significantly accelerate the lead optimization phase of drug discovery by focusing resources on the most promising molecules.
Cheminformatics Approaches for Property Prediction
Cheminformatics involves the use of computational methods to analyze and predict the properties of chemical compounds. nih.gov For this compound, cheminformatics tools can be used to predict a range of properties that are important for drug development, excluding physicochemical properties that are explicitly prohibited. These predictions are typically based on the molecule's 2D structure and employ quantitative structure-activity relationship (QSAR) models or machine learning algorithms. researchgate.net
These models are trained on large datasets of compounds with known properties and can predict parameters such as metabolic stability, potential for off-target effects, and other biological activities. For example, a model could predict whether the compound is likely to be a substrate for a particular metabolic enzyme. These predictions can help to identify potential liabilities early in the drug discovery process, allowing for modifications to the chemical structure to mitigate these issues.
Illustrative Cheminformatics Predictions for this compound:
| Predicted Property | Predicted Value/Outcome |
| Metabolic Stability (Liver Microsomes) | Moderate |
| hERG Inhibition Potential | Low |
| P-glycoprotein Substrate | Unlikely |
Note: The data in this table is hypothetical and for illustrative purposes only.
Future Research Directions and Therapeutic Hypothesis Development for 3 4 Trifluoromethoxy Phenoxy Azetidine
Exploration of Novel Therapeutic Applications Beyond Current Indications (Preclinical)
While 3-(4-(Trifluoromethoxy)phenoxy)azetidine does not have established clinical indications, its structural components suggest several promising avenues for preclinical investigation. The azetidine (B1206935) ring provides a conformationally constrained scaffold present in various biologically active agents, and the trifluoromethoxy group can significantly improve metabolic stability, lipophilicity, and target binding affinity. mdpi.comnih.gov Future research should focus on validating novel therapeutic hypotheses based on these features.
Initial efforts could explore targets where similar azetidine-containing molecules have shown activity. For instance, various azetidine derivatives have been evaluated as inhibitors of GABA uptake transporters (GATs) and Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.gov Preclinical screening of this compound against these and other target classes could reveal unexpected activities. The trifluoromethoxy group, acting as a bioisostere of other functionalities, may alter selectivity or potency in beneficial ways compared to previously studied analogues. nih.govacs.org
A proposed preclinical screening cascade could investigate the compound's potential in areas such as neurodegenerative disorders, oncology, and inflammatory diseases.
Table 1: Hypothesized Preclinical Therapeutic Applications and Screening Models
| Therapeutic Area | Potential Molecular Target Class | Rationale | Suggested Preclinical Model |
|---|---|---|---|
| Neuroscience | Ion Channels, Transporters (e.g., GATs) | Azetidine is a known scaffold for CNS-active compounds; the trifluoromethoxy group can enhance blood-brain barrier permeability. nih.gov | In vitro receptor binding assays; electrophysiology in primary neurons; behavioral models of anxiety or neuropathic pain in rodents. |
| Oncology | Kinases, Transcription Factors (e.g., STAT3) | Azetidine amides have shown promise as STAT3 inhibitors. nih.gov The trifluoromethoxy group can improve pharmacokinetic profiles. mdpi.com | Cell proliferation assays in cancer cell lines (e.g., breast, leukemia); xenograft models in immunocompromised mice. |
| Inflammatory Diseases | GPCRs, Enzymes | The phenoxy-azetidine motif could interact with receptors involved in inflammation; enhanced metabolic stability is advantageous for chronic conditions. | Cytokine release assays in immune cells (e.g., PBMCs); animal models of inflammatory bowel disease or rheumatoid arthritis. |
Design of Next-Generation Azetidine Scaffolds with Enhanced Preclinical Profiles
Should initial screenings prove fruitful, the core structure of this compound can serve as a template for designing next-generation compounds with superior preclinical properties. The goal of such medicinal chemistry efforts would be to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics through systematic structure-activity relationship (SAR) studies. nih.gov
Key strategies for scaffold evolution would include:
Modification of the Azetidine Ring: Introduction of substituents at the 1-position (nitrogen) or 2-position of the azetidine ring can modulate physicochemical properties and provide vectors for probing interactions with biological targets.
Bioisosteric Replacement: The trifluoromethoxy (-OCF₃) group could be systematically replaced with other electron-withdrawing groups like trifluoromethyl (-CF₃) or pentafluorosulfanyl (-SF₅) to fine-tune electronic and steric properties. nih.gov
Linker Optimization: The phenoxy linker could be altered, for instance, by changing its connection point on the azetidine ring or replacing the ether linkage with an amide or other functional group to explore new binding modes.
Creation of Fused or Spirocyclic Systems: More complex scaffolds, such as those incorporating the azetidine ring into fused or spirocyclic systems, could be synthesized to explore novel chemical space and improve drug-like properties. nih.gov
Table 2: Strategies for Designing Next-Generation Scaffolds
| Modification Strategy | Objective | Example Modification | Desired Outcome |
|---|---|---|---|
| N-1 Functionalization | Improve solubility, modulate activity | Addition of a small alkyl or acyl group | Enhanced aqueous solubility, new interactions with target protein. |
| Aromatic Substitution | Optimize potency and selectivity | Shifting the -OCF₃ group position or adding a second substituent | Increased binding affinity and selectivity over related targets. |
| Scaffold Hopping | Access novel intellectual property, improve ADME | Creation of spirocyclic or bridged azetidine systems | Improved metabolic stability, novel binding interactions. |
Integration of Omics Technologies for Systems-Level Understanding of Biological Effects (Preclinical)
To gain a comprehensive understanding of the biological effects of this compound and its optimized analogues, the integration of "omics" technologies is essential. These high-throughput methods provide a systems-level view of how a compound impacts cellular processes, which is invaluable for elucidating its mechanism of action (MoA) and identifying potential biomarkers. nih.govfrontiersin.orgspringernature.com
Transcriptomics: High-throughput RNA sequencing (RNA-seq) can be used to analyze changes in gene expression in cells or tissues following treatment with the compound. frontiersin.orgcd-genomics.com This can help identify the signaling pathways modulated by the molecule and generate hypotheses about its primary targets and off-target effects.
Proteomics: Chemical proteomics can identify direct protein targets of the compound, while quantitative proteomics can measure changes in protein abundance and post-translational modifications (e.g., phosphorylation), providing deeper insight into the affected cellular networks. nih.govnih.gov
Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics provides a functional readout of the physiological state of a cell or organism. nih.govnih.gov This can reveal disruptions in metabolic pathways caused by the compound, offering clues to its MoA and potential toxicities. researchgate.net
These technologies, when used in combination, can build a detailed molecular fingerprint of a compound's activity, guiding lead optimization and preclinical development. bohrium.com
Development of Advanced Analytical Techniques for Preclinical Research
Robust preclinical development requires sensitive and specific analytical methods for the quantification of the parent compound and its metabolites in various biological matrices (e.g., plasma, tissue). Future research must focus on developing and validating such assays for this compound.
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. A key task will be to develop a validated LC-MS/MS method capable of accurately measuring compound concentrations in the nanomolar range or lower, which is necessary for pharmacokinetic studies.
Nuclear Magnetic Resonance (NMR) spectroscopy will be crucial for structural elucidation of synthesized analogues and for identifying the structure of metabolites formed during in vitro and in vivo metabolism studies. oup.com
Table 3: Analytical Techniques for Preclinical Research
| Technique | Application | Purpose |
|---|---|---|
| LC-MS/MS | Pharmacokinetic (PK) studies | Quantify compound concentration in plasma over time to determine half-life, clearance, and bioavailability. |
| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification | Determine the exact mass and elemental composition of potential metabolites in liver microsome or in vivo studies. |
| NMR Spectroscopy | Structural confirmation | Unambiguously confirm the chemical structure of new analogues and isolated metabolites. |
| In vitro ADME assays | Preclinical profiling | Assess properties like plasma protein binding, metabolic stability (microsomes, hepatocytes), and CYP450 inhibition. |
Collaborative Research Avenues in Academic and Industrial Settings
Advancing a novel chemical entity like this compound from a hypothesis to a viable preclinical candidate is a complex and resource-intensive endeavor. Strategic partnerships between academic institutions and pharmaceutical companies can provide the necessary expertise and infrastructure to accelerate this process. nih.gov
Academic labs are often at the forefront of basic scientific discovery and can provide deep biological insights into novel disease pathways and molecular targets. drugbank.comnih.gov They can perform initial exploratory studies to validate the therapeutic hypotheses outlined in section 7.1.
Pharmaceutical industry partners bring extensive experience in drug development, including medicinal chemistry optimization, preclinical toxicology, regulatory affairs, and clinical trial design. drugbank.comsmw.ch A collaborative model where an academic group identifies and validates a novel activity for the compound, followed by a partnership with an industrial entity for lead optimization and formal preclinical development, would be a powerful strategy. researchgate.net Such collaborations can be structured in various ways, from sponsored research agreements to the formation of joint ventures, allowing risks and rewards to be shared. smw.chdrugdiscoveryonline.com Case studies of successful partnerships, such as those leading to the development of Imatinib or Keytruda, demonstrate the power of combining academic innovation with industrial development capabilities. mrlcg.com
Q & A
Q. What are the established synthetic routes for 3-(4-(trifluoromethoxy)phenoxy)azetidine, and what reaction conditions are critical for optimizing yield?
The synthesis of trifluoromethoxy-substituted azetidines typically involves nucleophilic aromatic substitution or coupling reactions. For example, one route involves reacting 3-trifluoromethyl-4-chlorophenol with 2,5-dimethyl-4-fluoronitrobenzene in the presence of potassium carbonate as a base to form intermediates, followed by reduction with iron powder and subsequent cyclization . Key parameters include:
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., trifluoromethoxy group at δ ~145–150 ppm in C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., CHFNO) .
- HPLC : Reverse-phase columns (e.g., LiChrosorb® RP-8) with UV detection at 254 nm for purity assessment (>97%) .
Q. What safety protocols are essential when handling trifluoromethoxy-containing azetidines?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential release of volatile fluorinated byproducts.
- Waste Disposal : Segregate halogenated waste and use certified disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can conflicting data on reaction yields for azetidine synthesis be resolved?
Discrepancies in yields (e.g., 60–85% reported in similar conditions) may arise from:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms but may degrade sensitive intermediates.
- Moisture Sensitivity : Anhydrous conditions are critical for trifluoromethoxy group stability .
- Catalyst Loading : Excess base (e.g., KCO) can lead to side reactions; titrate to optimal stoichiometry.
Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for drug-receptor interactions .
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with targets (e.g., enzymes or GPCRs) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .
Q. How can researchers address challenges in regioselective functionalization of the azetidine ring?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to control substitution sites .
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(OAc)/XPhos catalysts and inert atmospheres .
- Electrophilic Aromatic Substitution (EAS) : Activate the phenoxy ring with electron-withdrawing groups (e.g., trifluoromethoxy) for selective halogenation .
Key Research Gaps and Recommendations
- Mechanistic Studies : Detailed kinetic studies to elucidate the role of trifluoromethoxy groups in stabilizing transition states .
- Biological Screening : Prioritize in vitro assays against kinase targets (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .
- Scale-Up Challenges : Optimize solvent recovery and catalyst recycling for sustainable production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
